molecular formula C23H24ClN3O3S B11616073 (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone

(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone

Cat. No.: B11616073
M. Wt: 458.0 g/mol
InChI Key: AFRJFXFAKQZPBY-UHFFFAOYSA-N
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Description

(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[4,3-D]thieno[2,3-B]pyridin derivatives, such as:

Uniqueness

What sets (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C23H24ClN3O3S/c1-23(2)11-15-16(12-30-23)21(27-7-9-29-10-8-27)26-22-17(15)18(25)20(31-22)19(28)13-3-5-14(24)6-4-13/h3-6H,7-12,25H2,1-2H3

InChI Key

AFRJFXFAKQZPBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N5CCOCC5)C

Origin of Product

United States

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